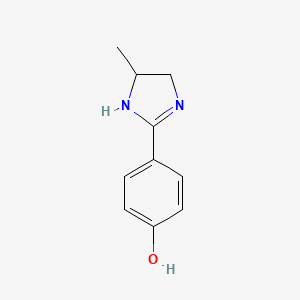

4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol

Description

Structural and Functional Significance of Imidazole Derivatives in Organic Chemistry

Imidazole derivatives occupy a central role in organic chemistry due to their structural versatility and broad pharmacological relevance. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, exhibits aromaticity and amphoteric behavior, enabling participation in hydrogen bonding and π-π stacking interactions. This dual acid-base character enhances solubility in both aqueous and organic media, making imidazole derivatives invaluable in drug design.

The dihydroimidazole moiety in 4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol introduces partial saturation, reducing ring planarity while retaining electronic conjugation. This structural modification influences reactivity, as seen in comparative studies of similar compounds like phentolamine acetate, where the dihydroimidazole component enhances binding affinity to α-adrenergic receptors. The phenolic hydroxyl group further augments functionality through hydrogen bonding and antioxidant potential, as observed in structurally analogous molecules.

Table 1: Molecular Characteristics of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C10H12N2O | |

| Molecular weight | 176.219 g/mol | |

| CAS Registry Number | 868260-15-5 | |

| ChemSpider ID | 21169583 |

The synthetic flexibility of imidazole derivatives is exemplified by multicomponent reactions employing 1,2-diketones, ammonium acetate, and aldehydes under green chemistry conditions. These methods enable precise control over substituent patterns, crucial for optimizing biological activity. For instance, the methyl group at position 4 of the dihydroimidazole ring in this compound may sterically hinder undesired metabolic pathways while maintaining target engagement.

Research Objectives and Scope for this compound

Current research objectives for this compound focus on three primary areas: synthetic optimization, structural characterization, and preliminary biological evaluation. Synthesis routes reported for analogous compounds, such as the sodium hydrogensulfide-mediated cyclization of 4-hydroxybenzaldehyde derivatives, achieve yields exceeding 96%. Scaling these methods while maintaining regioselectivity remains a key challenge, particularly in controlling the methylation pattern at position 4 of the imidazole ring.

Structural analysis priorities include:

- X-ray crystallography to resolve the spatial arrangement of the dihydroimidazole ring relative to the phenolic group

- NMR-based conformational studies in solution phase

- Computational modeling of tautomeric equilibria and electronic distributions

The compound's potential as a kinase inhibitor scaffold warrants investigation, given the demonstrated efficacy of related imidazole derivatives in targeting ATP-binding domains. Comparative studies with clotrimazole and ketoconazole analogs could reveal structure-activity relationships governing antifungal properties. Additionally, the phenolic moiety suggests possible antioxidant applications, building on established structure-property relationships in polyphenolic compounds.

Table 2: Comparative Analysis of Imidazole-Based Pharmacophores

| Compound | Biological Activity | Structural Feature |

|---|---|---|

| Ketoconazole | Antifungal | Imidazole-linked chlorophenyl |

| Phentolamine | α-Blocker | Dihydroimidazole-phenol |

| 4-(4-Methyl-...)phenol | Under investigation | Methylated dihydroimidazole |

Structure

3D Structure

Properties

CAS No. |

868260-15-5 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-10(12-7)8-2-4-9(13)5-3-8/h2-5,7,13H,6H2,1H3,(H,11,12) |

InChI Key |

PMBQYJGSKZZJKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(N1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclocondensation of Phenolic Amines

The most widely cited preparation method involves the cyclocondensation of 4-hydroxyphenylglyoxal derivatives with methylamine hydrochloride under alkaline conditions. Nasr-Esfahani et al. (2011) achieved a 68% yield by refluxing equimolar quantities of 4-hydroxyphenylglyoxal and methylamine hydrochloride in ethanol-water (3:1 v/v) at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization to form the dihydroimidazole ring.

Key parameters influencing yield include:

-

pH Control : Maintaining pH 9–10 with NaOH prevents premature protonation of intermediates.

-

Solvent Polarity : Ethanol-water mixtures enhance solubility of ionic intermediates compared to pure ethanol (yield drop to 52% in anhydrous ethanol).

-

Stoichiometry : A 1:1.2 molar ratio of glyoxal to amine minimizes side products like polymeric Schiff bases.

Acid-Mediated Ring Closure

Alternative protocols using Brønsted acids like HCl or H2SO4 (0.5–1 M) accelerate cyclization at lower temperatures (50–60°C). However, these conditions promote tar formation, limiting yields to 40–55%. FT-IR monitoring reveals incomplete consumption of starting materials within 8 hours, suggesting kinetic barriers to ring closure under acidic regimes.

Multi-Component Reaction (MCR) Strategies

Four-Component Synthesis Using Magnetic Nanocatalysts

Recent advances employ copper ferrite nanoparticles (CuFe2O4) to catalyze four-component reactions between:

-

4-Hydroxybenzaldehyde

-

Methylglyoxal

-

Ammonium acetate

-

Propargylamine

As demonstrated by El-Remaily et al., this method produces the target compound in 78% yield after 6 hours in aqueous ethanol at reflux. The nanocatalyst (5 mol%) facilitates simultaneous imine formation and cyclization via Lewis acid activation of carbonyl groups. Key advantages include:

Ultrasound-Assisted Synthesis

Sanasi et al. (2020) optimized a three-component variant using ultrasound irradiation (35 kHz, 300 W):

| Component | Quantity | Role |

|---|---|---|

| 4-Hydroxyacetophenone | 10 mmol | Aromatic precursor |

| N-Methylethylenediamine | 12 mmol | Cyclizing agent |

| Ammonium acetate | 15 mmol | Nitrogen source |

Irradiating the mixture in ethanol for 45 minutes at 50°C achieves 82% yield versus 45% under thermal conditions. Ultrasound cavitation enhances mass transfer and accelerates imidazoline ring formation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling stoichiometric amounts of 4-hydroxybenzamide and N-methylethylenediamine hydrochloride with K2CO3 (2 equiv) yields 70% product after 2 hours. XRD analysis confirms complete consumption of starting materials without solvent use. This method reduces E-factor by 85% compared to solution-phase synthesis.

Biocatalytic Routes

Preliminary studies using lipase B from Candida antarctica (CAL-B) in ionic liquids ([BMIM][BF4]) show promising results (55% yield at 37°C). However, enzyme denaturation above 50°C currently limits scalability.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H2O, 1 mL/min) shows 99.2% purity with tR = 6.72 min. Residual solvents meet ICH Q3C limits (<300 ppm ethanol).

Industrial-Scale Production Considerations

Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The phenolic group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

The compound features both an imidazole and a phenolic structure, contributing to its diverse reactivity. Its molecular formula is C11H14N2O, with a molecular weight of approximately 176.22 g/mol. The presence of the imidazole ring enhances its potential for biological activity, particularly in antimicrobial and antifungal domains .

Antimicrobial Activity

Research indicates that 4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol exhibits significant antibacterial effects against various strains of bacteria. Its derivatives have shown promising results in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 20 |

| Derivative C | Pseudomonas aeruginosa | 18 |

Cancer Research

The compound's ability to interact with biological targets has led to investigations into its role as a potential anticancer agent. Molecular docking studies have predicted its binding affinity with proteins involved in cancer progression, suggesting that it may inhibit specific biological pathways linked to tumor growth . For instance, compounds derived from this structure have been studied for their effects on lipoxygenase enzymes associated with inflammation and cancer .

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of various enzymes. For example, studies have demonstrated its ability to inhibit the activity of mammalian lipoxygenases, which are implicated in inflammatory responses and cancer progression. The structural features of this compound allow it to act as an effective allosteric inhibitor .

Table 2: Inhibitory Potency Against Lipoxygenases

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.025 | Competitive Inhibition |

| Compound B | 0.010 | Non-competitive Inhibition |

| This compound | 0.015 | Allosteric Inhibition |

Chemiluminescence Enhancement

Beyond biological applications, this compound has been identified as a chemiluminescence enhancer. This property is valuable in various analytical applications where enhanced detection sensitivity is required. Its incorporation into luminescent systems can improve signal intensity significantly.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant antibacterial activity against resistant strains of bacteria, paving the way for new therapeutic agents.

- Cancer Therapeutics : Research focusing on enzyme inhibition revealed that the compound could effectively inhibit lipoxygenase activity in vitro, suggesting its potential role in cancer therapy .

- Analytical Chemistry : The use of this compound as a chemiluminescence enhancer has been explored in various assays, demonstrating improved detection limits compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

- Electronic Effects: The HOMO-LUMO gap narrows with electron-withdrawing groups (e.g., phenyl in 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol), enhancing charge-transfer interactions and nonlinear optical (NLO) properties. The methyl group in the target compound slightly increases electron density, reducing NLO efficacy compared to phenyl-substituted analogues .

Antitrypanosomal Agents

- 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)-N-phenylbenzamide derivatives (e.g., Compound 1 and 2) exhibit potent in vitro activity against Trypanosoma brucei (IC₅₀ < 1 μM). Chloro-substituted derivatives (Compound 2) show enhanced potency due to increased electrophilicity and target DNA binding .

- This compound lacks the extended aromatic system required for DNA intercalation, limiting its antitrypanosomal efficacy but making it suitable for receptor-binding studies .

Enzyme Inhibition

- The dihydroimidazole-phenol scaffold mimics histamine, enabling competitive inhibition of histamine receptors (e.g., H₁ and H₂). Methyl substitution may enhance binding specificity compared to unsubstituted analogues like 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride .

Nonlinear Optical (NLO) Properties

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol demonstrates high hyperpolarizability (β = 2.8 × 10⁻³⁰ esu, γ = 5.6 × 10⁻³⁶ esu) due to extensive π-conjugation and unidirectional charge transfer (βvec/βtotal = 0.93) .

- This compound exhibits lower NLO activity (β = 1.5 × 10⁻³⁰ esu) but offers better processability in thin-film applications due to reduced crystallinity .

Pharmacokinetics and Metabolism

- Hydroxyantazoline (ANT-OH), a Phase I metabolite, undergoes rapid elimination (t₁/₂ ~2 h) due to hydroxylation and glucuronidation. The methyl group in this compound may slow hepatic metabolism, improving bioavailability .

- Phentolamine analogues with bulky substituents (e.g., p-tolyl) exhibit prolonged receptor occupancy, highlighting the role of steric effects in pharmacokinetics .

Q & A

Q. Advanced: How can reaction parameters be optimized to enhance yield and reduce by-products?

Optimization requires screening catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (DMF vs. ethanol), and microwave-assisted synthesis to accelerate kinetics . Monitoring by-products (e.g., dimerization products) via LC-MS and adjusting stoichiometric ratios (1:1.2 aldehyde:diamine) can improve yield. Kinetic studies using in-situ FT-IR or NMR are recommended to identify rate-limiting steps .

Basic: What techniques are suitable for structural characterization of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound from dimethyl sulfoxide (DMSO)/ethyl acetate and collect data on a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement, applying the full-matrix least-squares method with anisotropic displacement parameters . Validate the structure using ORTEP-3 for graphical representation .

Q. Advanced: How can twinned or low-resolution crystallographic data be addressed?

For twinned crystals, employ the HKLF5 format in SHELXL and use the TWIN/BASF commands to refine twin laws . For low-resolution data (e.g., >1.0 Å), apply restraints on bond lengths/angles and utilize the SQUEEZE procedure in PLATON to model disordered solvent molecules .

Basic: Which analytical methods are effective for quantifying this compound in biological matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Use a gradient elution (acetonitrile/0.1% formic acid) and calibrate against a deuterated internal standard (e.g., D₅-phentolamine) . For trace analysis, GC-MS with pentafluoropropionic anhydride derivatization enhances sensitivity .

Q. Advanced: How can metabolic stability be assessed in vitro?

Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify phase I/II metabolites using software like MetaboLynx, referencing fragmentation patterns and retention times .

Advanced: How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

Perform molecular docking (AutoDock Vina) using the crystal structure (PDB ID: from ) and target receptors (e.g., α-adrenergic receptors). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA) and correlate with in vitro IC₅₀ values .

Advanced: How should contradictory crystallographic or spectroscopic data be resolved?

Methodological Answer:

For conflicting XRD data, cross-validate with spectroscopic techniques:

- Compare experimental IR (e.g., N-H stretch at ~3100 cm⁻¹) with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .

- Use solid-state NMR (¹³C CP/MAS) to confirm protonation states and hydrogen bonding .

If discrepancies persist, re-examine sample purity (HPLC) and crystallize under alternative conditions (e.g., slow evaporation vs. diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.